molecular formula C9H13BO3 B1422115 (2-Ethyl-5-methoxyphenyl)boronic acid CAS No. 852946-98-6

(2-Ethyl-5-methoxyphenyl)boronic acid

Cat. No. B1422115
M. Wt: 180.01 g/mol
InChI Key: RPWSVXFPDYETAQ-UHFFFAOYSA-N
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Description

(2-Ethyl-5-methoxyphenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It is similar to (5-Ethyl-2-methoxyphenyl)boronic acid, which has a molecular weight of 180.01 .


Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular formula of a similar compound, (2-methoxyphenyl)boronic acid, is C7H9BO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids, including (2-Ethyl-5-methoxyphenyl)boronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They are also involved in reactions such as Friedel-Crafts alkylation of hydronaphthalenes and synthesis of 9,10-diarylanthracenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary. For example, (5-Acetyl-2-methoxyphenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Fluorescence Quenching Studies

Researchers have explored the fluorescence quenching properties of boronic acid derivatives, including studies on molecules similar to (2-Ethyl-5-methoxyphenyl)boronic acid. These studies reveal insights into the interaction of boronic acids with quenchers like aniline in alcohol environments. The observed negative deviation from the Stern–Volmer equation suggests the existence of different conformers in the ground state, influenced by intermolecular and intramolecular hydrogen bonding in alcohols. This research highlights the potential use of boronic acids in studying fluorescence properties and mechanisms in various solvent environments (Geethanjali et al., 2015).

Photophysical Property Investigation

Another area of application involves the investigation of photophysical properties of aryl boronic acid derivatives. Studies have been conducted on the absorption and fluorescence spectra of these compounds in different solvents, revealing their excited state behaviors and solvent interactions. Such research provides valuable insights into the photophysical behavior of boronic acids and their potential applications in materials science and sensor development (Muddapur et al., 2016).

Synthetic Chemistry Applications

Boronic acids play a crucial role in synthetic chemistry, serving as intermediates and catalysts in various organic reactions. For instance, they are used in the synthesis of complex molecules like retinoids through Suzuki coupling reactions. Such applications demonstrate the versatility of boronic acids in facilitating the synthesis of biologically active compounds and exploring new therapeutic agents (Milanese et al., 2011).

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Future Directions

Boronic acids are being increasingly used in various chemical reactions, including Suzuki–Miyaura coupling . Future research may focus on developing new reactions involving boronic acids and improving the efficiency and selectivity of existing reactions.

properties

IUPAC Name

(2-ethyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWSVXFPDYETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681737
Record name (2-Ethyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-5-methoxyphenyl)boronic acid

CAS RN

852946-98-6
Record name (2-Ethyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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